

Tenofovir disoproxil fumarate stability in different pH and solvent conditions

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Compound of Interest

Compound Name: Tenofovir Disoproxil Fumarate

Cat. No.: B000773

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Technical Support Center: Tenofovir Disoproxil Fumarate (TDF) Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **Tenofovir Disoproxil Fumarate** (TDF) under various pH and solvent conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of TDF in aqueous solutions?

A1: TDF is a prodrug susceptible to hydrolysis, especially in neutral to alkaline conditions. Its stability is highly pH-dependent. It is most stable in acidic environments and degrades as the pH increases. For prolonged storage in solution, it is advisable to use an acidic buffer and maintain a low temperature.

Q2: What are the primary degradation products of TDF?

A2: The primary degradation pathway of TDF is the hydrolysis of its two disoproxil ester groups. This occurs in a stepwise manner, first forming a monoester intermediate (tenofovir monoisoproxil) and then the active drug, tenofovir. Under certain stress conditions, other degradation products may be formed.[1][2]

Q3: In which solvents is TDF soluble?







A3: TDF is sparingly soluble in water but has better solubility in some organic solvents. It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

Q4: How should I prepare a TDF solution for my experiments?

A4: Due to its limited aqueous solubility, it is recommended to first dissolve TDF in a small amount of an appropriate organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer of your choice to the final desired concentration.

Q5: What are the recommended storage conditions for TDF in its solid form?

A5: As a solid, TDF is relatively stable. According to the product information from Gilead Sciences, VIREAD® (TDF) tablets should be stored at 25°C (77°F), with excursions permitted to 15°C to 30°C (59–86°F), in a tightly closed container.[3]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Rapid degradation of TDF in my aqueous experimental setup.	The pH of your solution may be neutral or alkaline, accelerating hydrolysis.	Measure and adjust the pH of your solution to be in the acidic range (e.g., pH 2-4) if your experimental design allows. Also, consider conducting your experiment at a lower temperature.
Inconsistent results in stability studies.	Variability in sample preparation, storage conditions, or the analytical method.	Ensure precise and consistent pH measurement and adjustment for all samples. Use a validated stability-indicating analytical method, and carefully control temperature and light exposure during the experiment and sample storage.
Precipitation of TDF when preparing aqueous solutions.	TDF has low aqueous solubility.	Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Unexpected peaks in my chromatogram during stability analysis.	Formation of unknown degradation products or interaction with excipients in a formulation.	Conduct forced degradation studies to identify potential degradation products. If working with a formulation, investigate potential interactions between TDF and the excipients.



Assay values are lower than expected in a formulation.

TDF may have degraded during the manufacturing process or storage. The wet granulation method, in particular, can be a cause for concern due to the presence of water.[4]

Review the manufacturing process to minimize exposure to moisture and high temperatures.[4] Consider using dry granulation or direct compression if feasible.[4] Ensure the use of appropriate packaging to protect from moisture.[4]

Quantitative Data Summary

The stability of TDF is significantly influenced by pH. The following tables summarize the degradation kinetics at 37°C.

Table 1: Half-life of TDF at Different pH Values (37°C)

рН	Half-life (t½)	
1.2	> 55 hours	
4.5	No significant degradation observed	
6.8	16.6 ± 3.4 hours	
9.0	2.9 ± 0.2 hours	
11.0	3.4 ± 6.1 minutes	

Table 2: Percentage of TDF Degradation under Forced Conditions



Stress Condition	Reagent/Condi tion	Duration	Temperature	% Degradation
Acid Hydrolysis	0.1N HCI	4 hours	40°C	10.95%[5]
Alkaline Hydrolysis	0.1N NaOH	-	Room Temp	10.6%[5]
Oxidative	3% H ₂ O ₂	1 hour	Room Temp	12.22%[5]
Neutral Hydrolysis	Water	4 hours	40°C	12.26%[5]
Thermal	Dry Heat	8 hours	60°C	Formation of 5 degradants[6]

Experimental Protocols Protocol 1: Stability Study of TDF in Aqueous Buffers

This protocol outlines the steps to assess the stability of TDF at different pH values.

- Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 9.0).
- Preparation of TDF Stock Solution: Accurately weigh and dissolve TDF in a minimal amount of DMSO to prepare a concentrated stock solution.
- Preparation of Study Samples: Dilute the TDF stock solution with each of the prepared buffer solutions to achieve the final desired concentration (e.g., 100 µg/mL).
- Incubation: Incubate the samples in a temperature-controlled environment (e.g., 37°C).
- Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Sample Analysis: Immediately analyze the withdrawn samples using a validated stabilityindicating HPLC method (see Protocol 2).



• Data Analysis: Plot the concentration of TDF against time for each pH condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).

Protocol 2: Stability-Indicating RP-HPLC Method for TDF

This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of a buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[7]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.[5]
- Injection Volume: 20 μL.
- Procedure:
 - Prepare the mobile phase and degas it.
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Prepare a standard solution of TDF of known concentration in the mobile phase.
 - Inject the standard solution to determine the retention time and response factor.
 - Inject the samples from the stability study (Protocol 1).
 - Quantify the amount of TDF remaining in each sample by comparing the peak area with that of the standard. Ensure that the method can separate TDF from its degradation products.

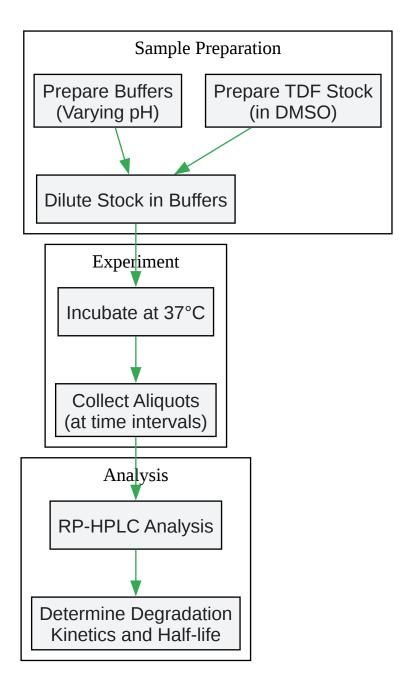


Visualizations



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Caption: Hydrolytic degradation pathway of **Tenofovir Disoproxil Fumarate**.





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Caption: Workflow for TDF stability testing.

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